

# 2,3,5,6-Tetramethyl-1,4-phenylenediamine chemical properties

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## Compound of Interest

Compound Name: 2,3,5,6-Tetramethyl-1,4-phenylenediamine

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An In-depth Technical Guide to the Chemical Properties of **2,3,5,6-Tetramethyl-1,4-phenylenediamine** (Diaminodurene)

## Introduction

**2,3,5,6-Tetramethyl-1,4-phenylenediamine**, commonly known as diaminodurene, is an aromatic diamine that serves as a valuable building block and reagent in various fields of chemical research and development. Its unique structure, characterized by a fully substituted benzene ring, imparts distinct chemical properties that differentiate it from its parent compound, p-phenylenediamine. The presence of four methyl groups creates significant steric hindrance around the reactive amino functionalities, enhancing its thermal stability and modifying its redox behavior.<sup>[1]</sup>

This guide provides a comprehensive overview of the core chemical properties of diaminodurene, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and key applications, with a focus on the mechanistic principles that govern its behavior. Furthermore, this document provides detailed experimental protocols and safety information to ensure its effective and safe utilization in a laboratory setting.

## Molecular Structure and Identification

The foundational aspect of understanding diaminodurene's chemistry lies in its molecular structure. It consists of a benzene ring where the hydrogen atoms at positions 1 and 4 are substituted by amino groups (-NH<sub>2</sub>), and the hydrogens at positions 2, 3, 5, and 6 are replaced by methyl groups (-CH<sub>3</sub>).

Key Identifiers:

- IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diamine[2]
- Common Synonyms: Diaminodurene, 2,3,5,6-Tetramethyl-p-phenylenediamine[2]
- CAS Number: 3102-87-2[3]
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>[3]
- InChIKey: WCZNVPCIFMXEQ-UHFFFAOYSA-N[2]
- Canonical SMILES: CC1=C(C(=C(C(=C1N)C)C)N)C[2]

## Physicochemical Properties

The physical and chemical properties of diaminodurene are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.

Property	Value	Source(s)
Molecular Weight	164.25 g/mol	[2][3][4]
Appearance	White to light yellow crystalline solid/powder	[1][5]
Melting Point	150-155 °C	[5][6]
Boiling Point	281.73 °C (rough estimate)	[5]
Solubility	Slightly soluble in water; more soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.	[1]
pKa	6.11 ± 0.10 (Predicted)	[5]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]

## Spectroscopic Profile

Spectroscopic analysis is critical for the verification and characterization of diaminodurene.

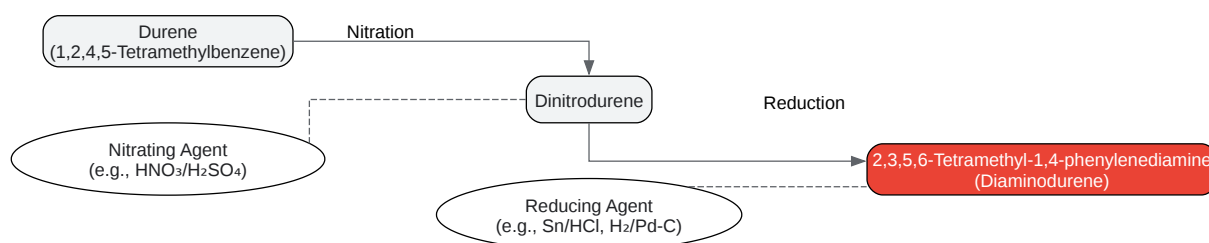
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's high symmetry. It typically exhibits two main signals: a singlet for the protons of the four equivalent methyl groups and another signal for the protons of the two equivalent amino groups.[2][7]
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons. Due to symmetry, only two signals are expected for the aromatic carbons: one for the carbons bearing the amino groups and one for the carbons bearing the methyl groups.[2]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine groups, typically appearing in the region of 3300-3500 cm<sup>-1</sup>. C-H stretching from the methyl and aromatic groups, as well as C=C stretching from the benzene ring, are also prominent.

- Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight.[4]

## Synthesis and Reactivity

### General Synthesis Pathway

Diaminodurene is not naturally occurring and must be synthesized. A common laboratory and industrial approach involves the nitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting dinitrodurene.



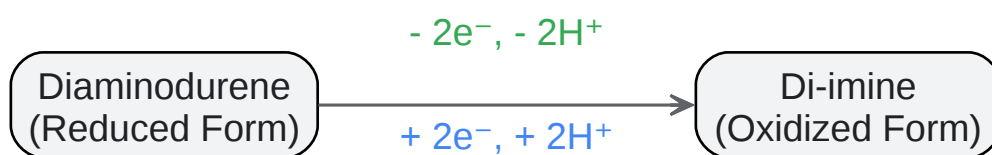
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Caption: General synthesis workflow for Diaminodurene.

The choice of reducing agent is critical to achieve high yield and purity. Catalytic hydrogenation is often preferred for its cleaner reaction profile compared to metal/acid reductions.

### Core Reactivity: Redox Chemistry

The most defining chemical characteristic of diaminodurene is its redox behavior. The amino groups can undergo a two-electron oxidation to form the corresponding di-imine species. This process is reversible, making the compound a useful redox agent.



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Caption: Reversible two-electron oxidation of Diaminodurene.

Unlike unsubstituted p-phenylenediamine, the steric bulk of the four methyl groups provides kinetic stability to both the diamine and its oxidized form. This enhanced stability is crucial for its application in materials science, such as in the synthesis of polyimides where it serves as a monomer.[8]

## Applications in Research and Development

The unique properties of diaminodurene lend it to several specialized applications.

- **Polymer Chemistry:** It is used as a monomer in the preparation of high-performance polymers, such as polyimides. These polymers often exhibit excellent thermal stability and dielectric properties, making them suitable for electronic applications like integrated circuit passivation and stress relief layers in sensors.[6]
- **Redox Probes and Mediators:** In electrochemistry, the well-behaved redox couple of diaminodurene and its di-imine allows it to be used as a redox mediator in biosensors and other electrochemical systems.
- **Toxicology Research:** Due to its specific toxicity profile, diaminodurene is used as a model compound in toxicological studies. Research has shown that it can cause necrosis of skeletal muscle in rats, with the mechanism believed to involve redox cycling within mitochondria, leading to the depletion of glutathione (GSH) and subsequent oxidative stress and cell death.[9] This makes it a valuable tool for investigating mechanisms of chemically-induced myotoxicity.

## Toxicology and Safe Handling

Understanding the toxicology and implementing proper safety protocols are paramount when working with diaminodurene.

## Hazard Profile

Diaminodurene is classified as a hazardous substance. The primary hazards are summarized below based on the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	<a href="#">[2]</a> <a href="#">[10]</a>
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	<a href="#">[2]</a> <a href="#">[10]</a>
Specific Target Organ Toxicity	H335	May cause respiratory irritation	<a href="#">[2]</a> <a href="#">[10]</a>

## Experimental Protocol: Safe Handling and Storage

Adherence to a strict safety protocol is mandatory.

### 1. Personal Protective Equipment (PPE):

- Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[\[10\]](#)[\[11\]](#)

### 2. Engineering Controls:

- Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[\[10\]](#)[\[11\]](#)

### 3. Handling Procedures:

- Avoid generating dust when weighing or transferring the material.
- Use spark-proof tools and avoid sources of ignition.
- Wash hands thoroughly after handling, even if gloves were worn.[\[10\]](#)

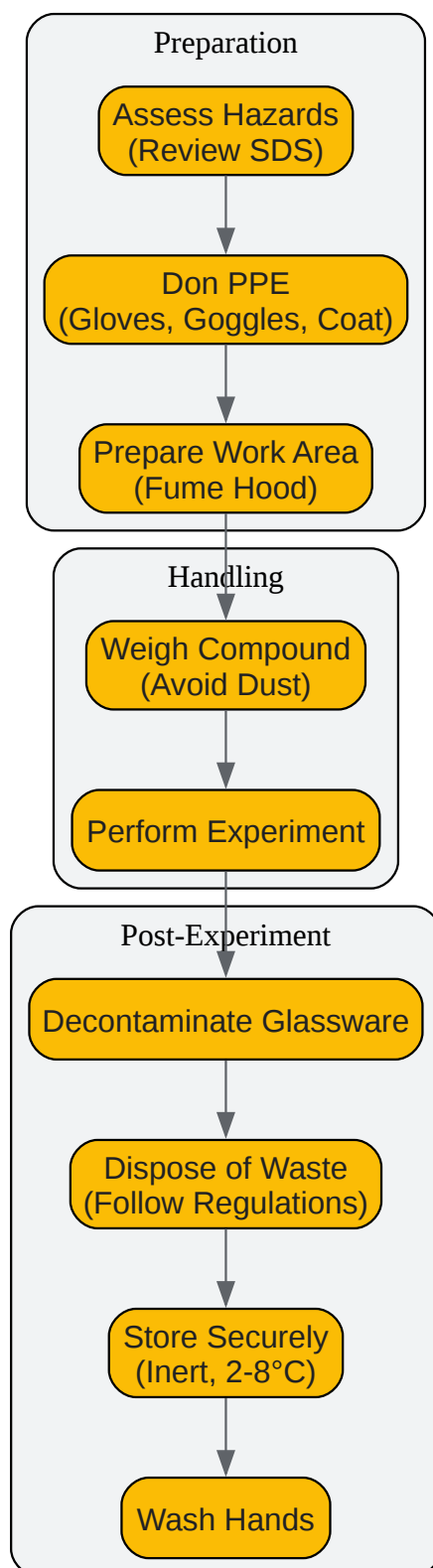
### 4. Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[5\]](#)[\[10\]](#)
- Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[\[5\]](#)

- Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[\[11\]](#)[\[12\]](#)

#### 5. Spill and Disposal:

- In case of a spill, evacuate the area. Avoid inhaling dust. Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a sealed container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[\[10\]](#)[\[11\]](#)



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Caption: Standard laboratory workflow for handling Diaminodurene.



## Conclusion

**2,3,5,6-Tetramethyl-1,4-phenylenediamine** is a sterically hindered aromatic diamine with a rich chemical profile dominated by its reversible redox behavior and enhanced stability. These features have established its role as a key component in materials science for creating high-performance polymers and as a specialized tool in toxicological research. For scientists and researchers, a thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for leveraging its potential while ensuring laboratory safety. As research in advanced materials and mechanistic toxicology continues to evolve, the applications for precisely functionalized molecules like diaminodurene are poised to expand.

## References

- PubChem. (n.d.). **2,3,5,6-Tetramethyl-1,4-phenylenediamine**. National Center for Biotechnology Information.
- Titan Biotech Ltd. (n.d.). Material Safety Data Sheet.
- Munday, R., Fray, L. M., & Smith, B. L. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.
- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.
- Firat, Y. E., & Özkara, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
- NIST. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook.

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## Sources

- 1. Page loading... [guidechem.com]
- 2. 2,3,5,6-Tetramethyl-1,4-phenylenediamine | C<sub>10</sub>H<sub>16</sub>N<sub>2</sub> | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetramethyl-1,4-phenylenediamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]
- 5. 2,3,5,6-TETRAMETHYL-1,4-PHENYLENEDIAMINE CAS#: 3102-87-2 [m.chemicalbook.com]
- 6. 2,3,5,6-TETRAMETHYL-1,4-PHENYLENEDIAMINE | 3102-87-2 [chemicalbook.com]
- 7. 2,3,5,6-TETRAMETHYL-1,4-PHENYLENEDIAMINE(3102-87-2) 1H NMR [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
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